

# An In-depth Technical Guide to 4-(2-Methoxyethyl)pyridine

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## Compound of Interest

Compound Name: 4-(2-Methoxyethyl)pyridine

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## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(2-Methoxyethyl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structure, physicochemical characteristics, synthesis, and reactivity. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers a framework for its study and application by drawing comparisons with related pyridine derivatives and providing theoretical insights. The potential applications, particularly in drug discovery, are explored based on the structural motifs present in the molecule.

## Introduction: The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of biologically active molecules and functional materials.<sup>[1]</sup> Its unique electronic properties, including its basic nitrogen atom, aromaticity, and ability to participate in various non-covalent interactions, make it a privileged structure in drug design.<sup>[2]</sup> The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as solubility, metabolic stability, and target-binding affinity.<sup>[1]</sup>

**4-(2-Methoxyethyl)pyridine**, a derivative featuring a methoxyethyl substituent at the 4-position, presents an interesting combination of a polar pyridine core and a flexible, ether-containing side chain. This structural arrangement has the potential to influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to consolidate the known information on **4-(2-Methoxyethyl)pyridine** and provide a scientific basis for its further investigation and utilization.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While comprehensive experimental data for **4-(2-Methoxyethyl)pyridine** is not readily available, the following section summarizes the known and predicted properties.

### General Properties

Property	Value	Source(s)
CAS Number	70289-28-0	[3]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[3]
Molecular Weight	137.18 g/mol	[3]
Appearance	Not explicitly reported; likely a liquid at room temperature based on related compounds.	

### Key Physical and Chemical Parameters

Parameter	Value	Source(s)
Boiling Point	92-93 °C at 10 Torr	[4]
Melting Point	Data not available.	
Density	Predicted: 1.01 g/cm <sup>3</sup>	Inferred from related compounds
pKa	Data not available. Predicted to be similar to other 4-alkylpyridines (pKa ~6).	
Solubility	Expected to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in nonpolar solvents is anticipated.	[5][6]

#### Discussion of Properties:

The boiling point suggests that **4-(2-Methoxyethyl)pyridine** is a relatively high-boiling liquid under atmospheric pressure. The absence of a reported melting point in the literature suggests it may have a low melting point or exist as a liquid at ambient temperatures.

The pKa of the pyridinium ion is a critical parameter influencing its behavior in biological systems. While an experimental value is not available, it is expected to be in the range of other 4-alkylpyridines, indicating it will be partially protonated at physiological pH.

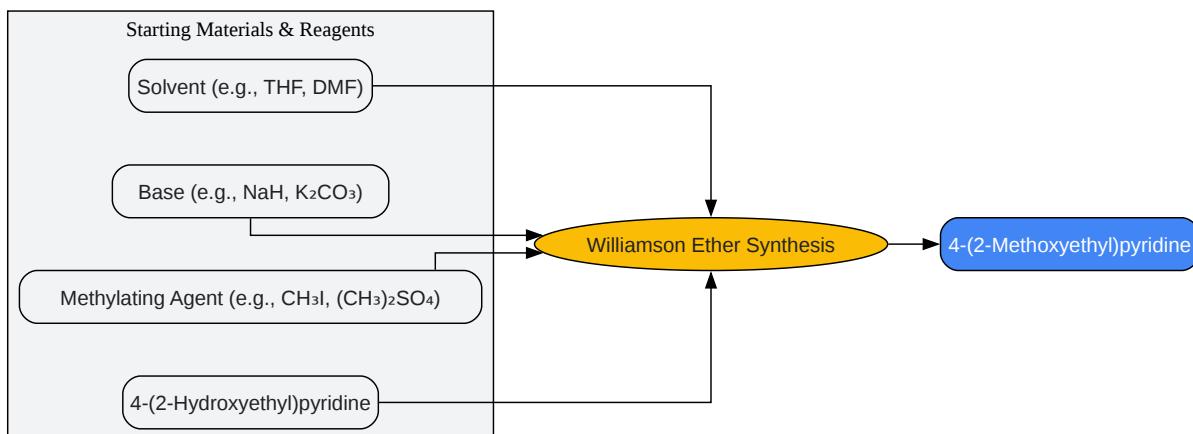
The solubility profile is dictated by the interplay of the polar pyridine ring and the methoxyethyl side chain. The pyridine nitrogen can act as a hydrogen bond acceptor, and the ether oxygen can also participate in hydrogen bonding, suggesting good solubility in protic solvents.[5][6]

## Synthesis and Reactivity

### Synthetic Approaches

While a specific, detailed laboratory protocol for the synthesis of **4-(2-Methoxyethyl)pyridine** is not prominently described in the reviewed literature, its synthesis can be envisioned through established methods for the functionalization of pyridines. A plausible synthetic route involves the etherification of 4-(2-hydroxyethyl)pyridine.

#### Hypothetical Synthesis Workflow:



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Figure 1: A plausible synthetic route to **4-(2-Methoxyethyl)pyridine** via Williamson ether synthesis.

#### Experimental Protocol (Hypothetical):

- Deprotonation: To a solution of 4-(2-hydroxyethyl)pyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

- **Alkylation:** After stirring for a period to ensure complete deprotonation, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
- **Work-up and Purification:** Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure.

## Reactivity Profile

The reactivity of **4-(2-Methoxyethyl)pyridine** is primarily governed by the pyridine ring and the methoxyethyl substituent.

- **Pyridine Nitrogen:** The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It readily reacts with electrophiles, such as alkyl halides and Lewis acids, to form pyridinium salts.<sup>[7]</sup> This nitrogen can also be oxidized to an N-oxide.<sup>[7]</sup>
- **Aromatic Ring:** The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.<sup>[7]</sup> Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when activated by an electron-withdrawing group or upon N-alkylation.<sup>[8]</sup>
- **Methoxyethyl Side Chain:** The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The methylene groups adjacent to the pyridine ring and the oxygen atom may be susceptible to radical reactions.

## Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the unambiguous identification and characterization of a molecule. While experimental spectra for **4-(2-Methoxyethyl)pyridine** are not readily available, the expected spectral features can be predicted based on its structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:

- Pyridine Protons: Two distinct signals in the aromatic region ( $\delta$  7.0-8.5 ppm), each integrating to 2H. The protons at the 2- and 6-positions will appear as a doublet, and the protons at the 3- and 5-positions will also appear as a doublet.
- Ethyl Protons: Two triplets in the aliphatic region. The methylene group attached to the pyridine ring (C-CH<sub>2</sub>-CH<sub>2</sub>-O) would likely appear around  $\delta$  2.8-3.0 ppm. The methylene group adjacent to the oxygen (CH<sub>2</sub>-O-CH<sub>3</sub>) would be expected further downfield, around  $\delta$  3.6-3.8 ppm.
- Methoxy Protons: A singlet integrating to 3H for the methyl group (O-CH<sub>3</sub>) would be expected around  $\delta$  3.3-3.4 ppm.

- <sup>13</sup>C NMR:

- Pyridine Carbons: Signals for the pyridine carbons would appear in the aromatic region ( $\delta$  120-150 ppm). The carbon at the 4-position, bearing the substituent, would have a distinct chemical shift.
- Aliphatic Carbons: Signals for the two methylene carbons of the ethyl group and the methoxy carbon would be observed in the upfield region ( $\delta$  30-75 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

- C-H stretching (aromatic): ~3000-3100 cm<sup>-1</sup>
- C-H stretching (aliphatic): ~2850-3000 cm<sup>-1</sup>
- C=C and C=N stretching (pyridine ring): ~1400-1600 cm<sup>-1</sup>
- C-O-C stretching (ether): A strong band around 1100-1150 cm<sup>-1</sup>

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]<sup>+</sup>) would be expected at m/z 137. Common fragmentation patterns for alkylpyridines include cleavage of the C-C

bond beta to the pyridine ring (benzylic-type cleavage).[\[9\]](#)[\[10\]](#) The loss of a methoxy radical ( $\bullet\text{OCH}_3$ ) or a methoxyethyl radical ( $\bullet\text{CH}_2\text{CH}_2\text{OCH}_3$ ) are also plausible fragmentation pathways.

## Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities.[\[2\]](#)[\[11\]](#) The introduction of a methoxyethyl group at the 4-position of the pyridine ring can favorably modulate the compound's properties for drug development.

Potential Roles of the **4-(2-Methoxyethyl)pyridine** Moiety:

- Improved Solubility and Permeability: The ether functionality can enhance aqueous solubility and may also improve cell membrane permeability, which are crucial for oral bioavailability.
- Metabolic Stability: The methoxyethyl group may offer a site for metabolism, but its presence can also block metabolism at other positions, potentially leading to a more favorable pharmacokinetic profile.
- Target Engagement: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in a biological target. The flexible methoxyethyl side chain can explore and occupy hydrophobic pockets within a binding site.

While no commercial drugs explicitly containing the **4-(2-Methoxyethyl)pyridine** fragment were identified in the literature search, numerous patents describe the use of substituted pyridines in the development of novel therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and central nervous system disorders.[\[12\]](#) The structural features of **4-(2-Methoxyethyl)pyridine** make it an attractive building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

## Safety and Toxicology

Specific toxicological data for **4-(2-Methoxyethyl)pyridine** is not available. However, information on related compounds, such as 4-methoxypyridine, can provide some guidance. 4-Methoxypyridine is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.

As with all pyridine derivatives, appropriate safety precautions should be taken when handling **4-(2-Methoxyethyl)pyridine**. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

## Conclusion

**4-(2-Methoxyethyl)pyridine** is a pyridine derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding of its physicochemical properties, potential synthetic routes, and reactivity based on the well-established chemistry of pyridines. The presence of the methoxyethyl group is anticipated to confer favorable properties for drug development, making this compound a valuable building block for the synthesis of new chemical entities. Further experimental investigation is warranted to fully characterize this compound and explore its potential in various applications.

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